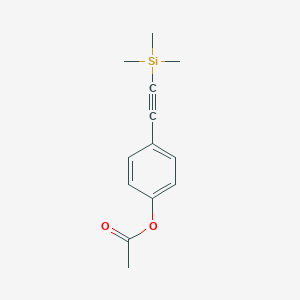
4-((Trimethylsilyl)ethynyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Trimethylsilyl)ethynyl)phenyl acetate, commonly known as TMS-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-PEA is a derivative of phenylacetylene and is often used as a reagent in organic synthesis.
Scientific Research Applications
TMS-PEA has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. TMS-PEA is often used as a reagent in organic synthesis due to its ability to undergo various reactions, such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. In materials science, TMS-PEA has been used to synthesize various polymers and dendrimers. In medicinal chemistry, TMS-PEA has been studied for its potential as an anti-cancer agent and as a ligand for G-protein-coupled receptors.
Mechanism Of Action
The mechanism of action of TMS-PEA is not fully understood. However, studies have suggested that TMS-PEA may act as a ligand for G-protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical And Physiological Effects
Studies have shown that TMS-PEA has various biochemical and physiological effects. TMS-PEA has been shown to inhibit the growth of cancer cells in vitro and in vivo. TMS-PEA has also been shown to modulate the activity of G-protein-coupled receptors, which may have implications for the treatment of various diseases such as diabetes, obesity, and neurological disorders.
Advantages And Limitations For Lab Experiments
TMS-PEA has several advantages for lab experiments. TMS-PEA is a stable compound that can be easily synthesized in large quantities. TMS-PEA is also a versatile reagent that can undergo various reactions. However, TMS-PEA has some limitations for lab experiments. TMS-PEA is a toxic compound that requires special handling and disposal procedures. TMS-PEA is also a relatively expensive reagent compared to other commonly used reagents.
Future Directions
There are several future directions for research on TMS-PEA. One area of research is the development of new synthetic methods for TMS-PEA and its derivatives. Another area of research is the investigation of the potential of TMS-PEA as an anti-cancer agent and as a ligand for G-protein-coupled receptors. Additionally, the development of new applications for TMS-PEA in materials science and organic synthesis is an area of interest for future research.
Synthesis Methods
TMS-PEA can be synthesized by the reaction of 4-iodophenyl acetate with trimethylsilylacetylene in the presence of a palladium catalyst. This reaction results in the formation of TMS-PEA as a white solid with a high yield.
properties
CAS RN |
165825-13-8 |
|---|---|
Product Name |
4-((Trimethylsilyl)ethynyl)phenyl acetate |
Molecular Formula |
C13H16O2Si |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl] acetate |
InChI |
InChI=1S/C13H16O2Si/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3 |
InChI Key |
WZOGBZMIHYFETA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



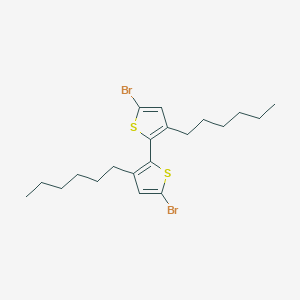
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
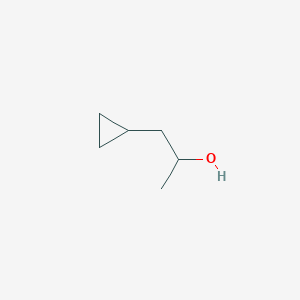
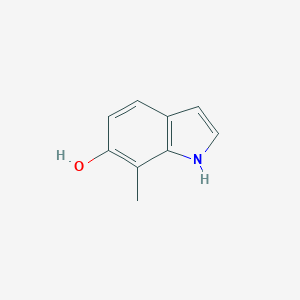
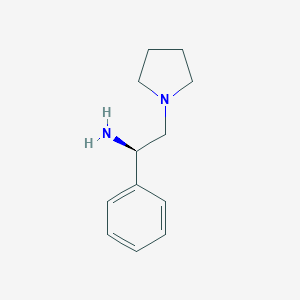
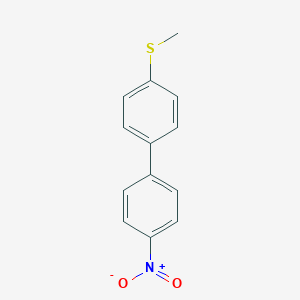
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)
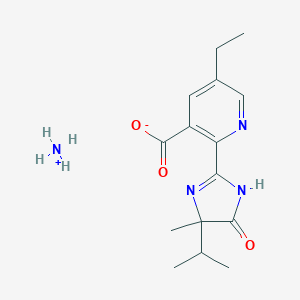
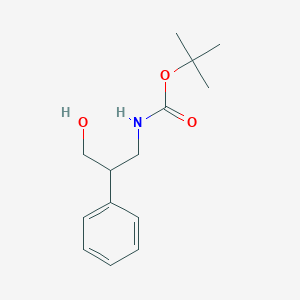
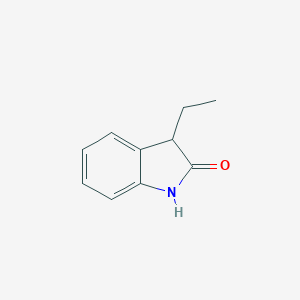
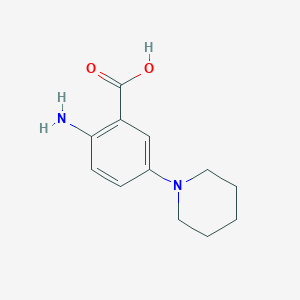
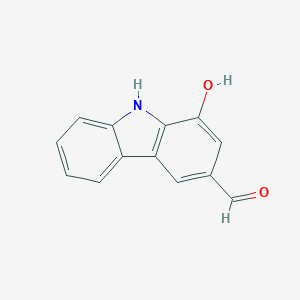
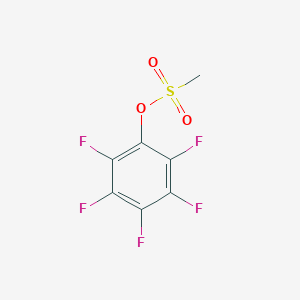
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)